molecular formula C37H74N2O6 B1241105 Transkarbam 12

Transkarbam 12

Cat. No.: B1241105
M. Wt: 643 g/mol
InChI Key: WAKSYWSFPNDJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory and Initial Discoveries Pertaining to Transkarbam 12

The history of carbamazepine (B1668303) begins in 1953 with its discovery by Swiss chemist Walter Schindler at the J.R. Geigy AG laboratories in Basel, Switzerland. wikipedia.orgresearchgate.netd-nb.info Schindler synthesized the compound, initially known as G32883, during research efforts focused on developing antidepressant drugs. researchgate.netilae.org The core structure of carbamazepine is derived from iminostilbene, which itself is composed of two benzene (B151609) rings fused to an azepine ring. glpbio.comglentham.com Iminostilbene serves as a key chemical precursor in the synthesis of carbamazepine. glpbio.com

Initially investigated for properties related to depression and psychosis due to its structural similarity to tricyclic antidepressants like imipramine, its anticonvulsant properties were discovered later. researchgate.netilae.org The first patent for its antiepileptic activity was filed in 1960. researchgate.net Carbamazepine was first marketed in 1962 for the treatment of trigeminal neuralgia. wikipedia.orgnih.govpageplace.de Its approval as an antiepileptic medication followed in Switzerland and the UK around 1963-1965, with approval in the United States occurring in 1968. wikipedia.orgd-nb.info

EventYearSignificance
Discovery 1953Discovered by chemist Walter Schindler at J.R. Geigy AG. wikipedia.orgresearchgate.net
Synthesis 1960Walter Schindler completes the chemical synthesis of the drug. researchgate.netpageplace.de
First Market Introduction 1962Marketed for trigeminal neuralgia. wikipedia.orgilae.orgnih.gov
Antiepileptic Approval (UK) 1965Licensed as an antiepileptic drug in the United Kingdom. wikipedia.orgilae.org
Antiepileptic Approval (US) 1968Approved for use in the United States. wikipedia.org

Conceptual Frameworks and Theoretical Underpinnings Guiding this compound Research

The scientific investigation into carbamazepine is rooted in its unique chemical architecture. As a derivative of iminostilbene, its tricyclic structure is a key feature, relating it chemically to tricyclic antidepressants. researchgate.netd-nb.info This structural similarity initially guided research towards its potential psychoactive properties. ilae.org

The primary theoretical framework for its mechanism of action, which was not fully recognized until the 1980s, revolves around its interaction with voltage-gated sodium channels (VGSC). ilae.orgnih.govnih.gov Research suggests that carbamazepine binds to the alpha subunit of these channels, stabilizing them in their inactivated state. nih.govnih.gov This action makes the brain cells less excitable and reduces their likelihood of firing rapid, repetitive action potentials. pageplace.declvaw-cdnwnd.com Further research has explored its potentiation of GABA receptors and interactions with other voltage-gated ion channels, although its full mechanism of action remains a subject of ongoing study. pageplace.dedrugbank.com Theoretical studies using density functional theory (DFT) have also been employed to model the molecule, its dimers, and its various crystalline forms to better understand its structure, stability, and spectral properties. researchgate.netresearchgate.netnih.gov

Current State of Knowledge and Unaddressed Research Questions for this compound

Current knowledge about carbamazepine is extensive, yet it continues to be an active area of research. A significant focus of modern study is its polymorphism—the ability of the solid compound to exist in multiple crystalline forms. mdpi.com At least five different anhydrous polymorphs (Forms I, II, III, IV, and V) and a dihydrate form have been identified. mdpi.comacs.org These different forms can have varying physicochemical properties, such as solubility and stability, which is a critical area of investigation in pharmaceutical sciences. mdpi.com Raman spectroscopy and other advanced analytical techniques are used to study the transitions between these forms. researchgate.netresearchgate.net

Another area of intense research is its metabolism. Carbamazepine is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme into its main active metabolite, carbamazepine-10,11-epoxide. ijbpas.commdpi.com A notable characteristic of carbamazepine is its capacity for autoinduction, meaning it induces the activity of the very enzyme system that metabolizes it, which can alter its clearance and half-life over time. pageplace.de

Unaddressed research questions include the complete elucidation of its multiple mechanisms of action and their precise relationship to its various therapeutic effects. d-nb.infodrugbank.com The search for new formulations and co-crystals that can improve its solubility and dissolution profiles remains a priority. mdpi.comfip.org Furthermore, the environmental impact of carbamazepine, a frequently detected pharmaceutical in wastewater, is a growing area of concern and study. nih.gov

Academic and Scientific Significance of Continued Research on this compound

Carbamazepine holds considerable academic and scientific significance. Decades after its introduction, it remains a "gold standard" against which new antiepileptic compounds are compared in clinical studies. ilae.org Its complex pharmacokinetics, including its autoinduction of metabolism, make it a key case study in pharmacology education and research. pageplace.de

Properties

Molecular Formula

C37H74N2O6

Molecular Weight

643 g/mol

IUPAC Name

(6-dodecoxy-6-oxohexyl)carbamic acid;dodecyl 6-aminohexanoate

InChI

InChI=1S/C19H37NO4.C18H37NO2/c1-2-3-4-5-6-7-8-9-10-14-17-24-18(21)15-12-11-13-16-20-19(22)23;1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19/h20H,2-17H2,1H3,(H,22,23);2-17,19H2,1H3

InChI Key

WAKSYWSFPNDJLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCN.CCCCCCCCCCCCOC(=O)CCCCCNC(=O)O

Synonyms

T12 cpd
transkarbam 12

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Transkarbam 12

Evolution of Synthetic Pathways for Transkarbam 12 and its Analogues

The synthesis of this compound and its analogues has evolved, focusing on efficiency and the exploration of structure-activity relationships. researchgate.net Initially identified as the active form of dodecyl-6-aminohexanoate (DDEAC) after its reaction with atmospheric carbon dioxide, the direct synthesis of this compound confirmed its identity and potent activity. researchgate.netnih.gov

Novel Reaction Development and Strategic Synthetic Route Innovations for this compound

The primary synthesis of this compound involves the reaction of dodecyl 6-aminohexanoate (B3152083) with carbon dioxide. researchgate.net This process forms the characteristic ammonium (B1175870) carbamate (B1207046) head group, which is crucial for its activity. researchgate.netresearchgate.net The synthesis of the precursor, dodecyl 6-aminohexanoate (DDEAC), has been a key focus. researchgate.net A common route to DDEAC and its isomers involves several key steps, as outlined in the table below. researchgate.net

StepReagents and ConditionsDescription
iHCl, room temperature, 1hAcid-catalyzed reaction.
ii(1) SOCl₂, room temperature, 1 h, (2) CH₃(CH₂)yOH, CHCl₃, 60 °C, 2 hEsterification of the carboxylic acid.
iii(1) Potassium phthalimide, DMF, 40 °C, 4 h, (2) N₂H₄·H₂O, EtOH, reflux, 4 h, (3) HCl(g), Et₂O, 30 minGabriel synthesis to introduce the amino group.
iv(1) Et₃N, H₂O/Et₂O, 15 min, (2) CO₂, room temperature, 15 minFormation of the ammonium carbamate, this compound.
A general synthetic scheme for this compound and its isomers. researchgate.net

Innovations in synthetic strategies have also led to the creation of various analogues to probe the importance of different structural features. researchgate.netsolen.cz This includes the synthesis of carbonate and carbamate analogues to understand the role of the CO₂-derived moiety in the compound's activity. asianpubs.org

Process Optimization and Scale-Up Considerations in this compound Synthesis

For any compound with potential applications, process optimization and the ability to scale up production are critical. Research has focused on establishing efficient methods for the synthesis of this compound and its precursors. jetir.org The synthesis of DDEAC, the immediate precursor to this compound, has been described in detail, with a focus on obtaining a pure product free from carbamate traces by heating at reflux. researchgate.net The development of analytical methods, such as high-performance liquid chromatography (HPLC) and LC-MS, has been crucial for monitoring reaction progress, determining purity, and identifying potential impurities and degradation products, which is essential for process control and quality assurance in larger-scale synthesis. researchgate.netresearchgate.net

Asymmetric Synthesis and Stereochemical Control in this compound Chemistry

While the core structure of this compound itself is achiral, the principles of asymmetric synthesis and stereochemical control become relevant when designing and synthesizing chiral analogues or derivatives. For instance, studies on related amino acid-based enhancers have investigated the effects of chirality on activity. In the case of dodecyl 2-(dimethylamino)propanoate (DDAIP), no significant differences in activity were observed between the (R), (S), and racemic forms. The synthesis of chiral derivatives often employs chiral starting materials or asymmetric reactions to introduce stereocenters with high fidelity. researchgate.net Although specific examples of asymmetric synthesis for this compound analogues are not extensively detailed in the provided results, the methodologies used for related chiral enhancers provide a framework for how such syntheses could be approached.

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design of derivatives and analogues is a cornerstone of medicinal chemistry, aimed at improving activity, and elucidating mechanisms of action. The structure of this compound has been the subject of numerous synthetic modifications. researchgate.net

Systematic Structural Modifications for Focused Research Probes

Systematic structural modifications of this compound have been undertaken to understand the structure-activity relationships. jetir.org Key areas of modification have included:

Isomers: A series of isomers of this compound were prepared, revealing that the position of the ester group significantly impacts its activity.

Analogues: Ketone, amide, and alkane analogues have been synthesized to explore the importance of the ester functionality. solen.cz

Derivatives of Related Compounds: Based on the structural similarities between 6-aminohexanoic acid (a component of this compound) and tranexamic acid, derivatives of tranexamic acid have been synthesized as potential enhancers. researchgate.net

These focused modifications provide valuable insights into the chemical features essential for the compound's function.

High-Throughput and Combinatorial Approaches in this compound Derivative Generation

High-throughput screening (HTS) methods are powerful tools for discovering new and effective compounds. While the direct application of combinatorial chemistry to generate large libraries of this compound derivatives is not explicitly detailed, HTS has been used to identify novel transdermal penetration enhancers. researchgate.net The development of HTS-compatible assays, which can screen numerous formulations or compounds simultaneously, accelerates the discovery process. researchgate.net For instance, HTS methods have been developed based on skin conductivity and the penetration of model compounds. researchgate.net Such approaches could be, and likely have been, applied to screen libraries of compounds that include this compound analogues, allowing for the rapid identification of derivatives with improved properties. researchgate.net

Molecular Mechanisms and Biological Interactions of Transkarbam 12

Elucidation of the Molecular Mechanism of Action of Transkarbam 12

The primary molecular target for this compound is the stratum corneum (SC), the outermost layer of the skin. researchgate.netresearchgate.netmdpi.com Its activity is concentrated within the intercellular lipid domains of the SC. researchgate.netresearchgate.netresearchgate.net The molecule's amphiphilic nature dictates its interaction with the SC's lipid matrix; the polar ammonium (B1175870) carbamate (B1207046) head is believed to localize in the polar region of the SC lipid membranes. researchgate.netmdpi.com Concurrently, its two dodecyl chains insert themselves between the hydrophobic lipid chains, perturbing their organized packing. researchgate.net This disruption of the lipid bilayer is a common mechanism for amphiphilic permeation enhancers with alkyl chains of 10-12 carbons. researchgate.netmdpi.com

This compound is recognized as a biodegradable compound. researchgate.netresearchgate.net Its interaction with enzymes has been evaluated using porcine esterase, which is relevant to the metabolic environment of the skin. researchgate.net These studies indicate that the metabolization of this compound is subject to enzymatic degradation, likely by skin esterases. researchgate.net Further research has also shown that it is rapidly decomposed in plasma. researchgate.net

Table 1: Enzymatic Metabolization of this compound
ParameterFindingSource Index
Enzyme StudiedPorcine Esterase researchgate.net
KineticsSecond-order researchgate.netresearchgate.net
Half-life (t½)31 minutes researchgate.netresearchgate.net

The activity of this compound is governed by several key physicochemical and structural properties. The integrity of the ammonium carbamate salt in the polar head is essential for its enhancing activity. researchgate.netnih.gov This is underscored by the pH-dependent nature of its action; the carbamate structure is unstable in acidic environments like the stratum corneum, and this decomposition is integral to its mechanism. researchgate.netresearchgate.netresearchgate.netnih.gov

Structurally, the position of the ester group within the molecule is a critical determinant of its activity. researchgate.netnih.gov Studies comparing this compound to its isomers have confirmed this dependency. Furthermore, replacing the ester groups with more stable carbonate or carbamate linkages has been shown to reduce the compound's potency and likely alter its mechanism of action. researchgate.net The length of the two hydrophobic dodecyl (12-carbon) chains is also considered optimal for disrupting the packing of lipid bilayers, a characteristic shared with other classes of effective amphiphilic enhancers. researchgate.netmdpi.com

Table 2: Key Factors Influencing this compound Activity
FactorDescription of InfluenceSource Index
pH-Dependence Activity is dependent on pH, confirming the importance of the acid-labile carbamate structure for its mechanism. researchgate.netresearchgate.netresearchgate.net
Polar Head Group The ammonium carbamate salt is essential for high activity; its decomposition is a key step. researchgate.netnih.gov
Ester Group Position The specific location of the ester group within the molecular structure significantly impacts enhancing activity. researchgate.netnih.gov
Alkyl Chain Length The 12-carbon dodecyl chains are optimal for interacting with and disrupting the stratum corneum's intercellular lipid matrix. researchgate.netmdpi.com

Detailed Characterization of this compound-Enzyme Interactions

Investigation of Intracellular Signaling Cascades Modulated by this compound

Detailed information regarding the specific intracellular signaling cascades directly modulated by this compound is limited in the current body of research. While its primary action is on the extracellular lipid matrix of the stratum corneum, the potential for downstream effects on the signaling pathways of viable cells in the epidermis, such as keratinocytes, remains an area for further investigation. Some studies on other permeation enhancers allude to interactions with cellular signaling, such as altering membrane potential, but direct evidence linking this compound to specific pathways like the JNK stress signaling pathway has not been established. nih.govmobt3ath.comdntb.gov.ua

Subcellular Distribution and Intracellular Trafficking of this compound

The distribution of this compound is primarily localized to the intercellular spaces of the stratum corneum. researchgate.netresearchgate.net Upon topical application, it penetrates the SC and distributes within the lipid matrix that surrounds the corneocytes. researchgate.net The concept of "trafficking" for this compound pertains to its movement into these intercellular lipid domains, followed by its decomposition. researchgate.netresearchgate.net Its polar head group is thought to anchor in the polar regions of the lipid bilayer, while its hydrophobic tails perturb the non-polar lipid environment. researchgate.net There is currently no significant evidence to suggest that this compound undergoes substantial intracellular trafficking into the cytoplasm of viable keratinocytes.

Computational Chemistry and Biophysical Modeling of this compound Interactions

The interactions of this compound have been characterized using a variety of biophysical and computational methods. actascientific.com Computer modeling has been employed to investigate the hydrogen bonding of its ester groups. researchgate.net Biophysical techniques have provided significant insight into its mechanism. Thermogravimetric analysis and infrared (IR) spectroscopy were instrumental in confirming the decomposition of this compound within the stratum corneum. researchgate.netresearchgate.net

Differential scanning calorimetry (DSC) and IR spectroscopy have also been used to study the phase behavior of the compound and its disruptive effects on the organization of SC lipids. researchgate.netresearchgate.netacs.orgcore.ac.uk These studies show that similar enhancers can form a separate liquid ordered phase within the SC lipids without majorly affecting skin proteins. researchgate.netcolab.ws Additionally, skin electrical impedance measurements have supported the hypothesis that this compound primarily affects lipidic permeation pathways, not aqueous channels. researchgate.netresearchgate.net

Molecular Docking and Molecular Dynamics Simulations of this compound

Molecular docking and molecular dynamics (MD) simulations are invaluable computational techniques to visualize and understand the interaction of small molecules with biological systems. For transdermal penetration enhancers, these simulations can model the interactions with lipid bilayers, which serve as a proxy for the stratum corneum lipids.

While specific molecular docking studies focusing solely on this compound are not readily found, research on analogous compounds and other penetration enhancers provides a framework for understanding its potential interactions. For instance, docking studies on various carbamate derivatives against microbial proteins have been performed to assess their antimicrobial activity, often reporting CDOCKER energy values to quantify binding affinity. researchgate.netnanobioletters.comresearchgate.net These studies, while not directly on this compound's penetration enhancement, demonstrate the utility of such methods in evaluating ligand-protein interactions, which can be analogous to interactions with skin proteins. nanobioletters.com

Molecular dynamics simulations offer a more dynamic picture, showing how penetration enhancers embed within and alter the properties of lipid membranes. mdpi.comnih.govacs.org Studies on various penetration enhancers have shown they can increase the fluidity of the lipid bilayer, create transient pores, and disrupt the tight packing of the lipid chains, thereby creating pathways for drug molecules to permeate. mdpi.comacs.org For a molecule like this compound, with its two long alkyl chains and a polar carbamate headgroup, MD simulations would likely show the hydrophobic tails inserting into the lipid core of the stratum corneum, while the polar headgroup interacts with the hydrophilic regions. This insertion is thought to be a key mechanism for increasing skin permeability.

Table 1: Representative Molecular Docking Scores for Carbamate Analogs

Compound ClassTarget ProteinDocking Score (CDOCKER Energy)Reference
Tosyl CarbamatesAntimicrobial Target (1T9U)Moderate Scores Reported researchgate.net
Quinazolinone AcetamidesSortase A (1T2W)Favorable Binding Energies scholarsresearchlibrary.com
Stilbene Derivativesα-Glucosidase-34.31 to -36.1 curtin.edu.au

This table presents data from studies on carbamate analogs to illustrate typical docking score ranges, as direct data for this compound is not available.

Table 2: Key Findings from Molecular Dynamics Simulations of Penetration Enhancers

Penetration EnhancerKey Simulation FindingsImpact on Lipid BilayerReference
Propylene GlycolLocalizes in hydrophilic headgroup regionsIncreases lipid tail disorder acs.org
Linoleic Acid & EthanolDecreases membrane thicknessDecreases order of lipid chains mdpi.com
General EnhancersInsertion into the barrier structureModifies permeation of drugs nih.gov

This table summarizes general findings from MD simulations of various penetration enhancers to provide context for the likely behavior of this compound.

Quantum Chemical Calculations Applied to this compound Reactivity and Binding

Quantum chemical calculations delve into the electronic structure of molecules, providing insights into their reactivity, stability, and the nature of their interactions. For this compound, such calculations can elucidate the stability of the carbamate bond and the electronic properties that govern its interaction with the skin's molecular components.

Studies on the quantum chemistry of carbamates have explored their formation, stability, and redox potentials using methods like Density Functional Theory (DFT). rsc.orgnih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. inlibrary.uz

For this compound, quantum chemical calculations could model the reversible reaction between dodecyl 6-aminohexanoate (B3152083) and carbon dioxide. This would help in understanding the equilibrium of this reaction under the physiological conditions of the skin. The stability of the carbamate salt is a critical factor in its mechanism of action, as its decomposition within the stratum corneum is believed to be a key step in its penetration-enhancing effect. acs.org

Table 3: Illustrative Quantum Chemical Calculation Data for Carbamate-Related Molecules

Molecule/SystemCalculation MethodCalculated PropertyValueReference
Cinnamyl Carbamate EpimersQuantum Chemical ComputationsRelative Energies<0.5 kcal mol⁻¹ difference acs.org
2-Methylpiperidine CarbamateDensity Functional TheoryConformational AnalysisAxial methyl group favored nih.gov
Methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamateRestricted Hartree-Fock (STO-3G)HOMO-LUMO GapIndicates potential reactivity inlibrary.uz

This table provides examples of quantum chemical data for related carbamate structures to illustrate the types of insights that could be gained for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Transkarbam 12

Comprehensive Analysis of Structure-Activity Relationships for Transkarbam 12 and its Analogues

The biological activity of this compound is intricately linked to its specific chemical architecture. Structure-activity relationship (SAR) studies have explored how modifications to its core components—the hydrophobic chains, the polar head group, and the ester linkages—impact its efficacy as a permeation enhancer.

Key structural requirements for the high activity of transkarbams have been identified through numerous synthetic modifications. researchgate.netresearchgate.net The hydrophobic chains are critical for interaction with the lipid bilayers of the stratum corneum. mdpi.com Research indicates that these chains should ideally be linear and contain 10 to 12 carbon atoms for optimal activity. researchgate.netmdpi.com Any branching or cyclization of the alkyl chains has been shown to have a negative effect on enhancing activity. researchgate.net

The position of the ester group within the molecule is also a critical determinant of its enhancing power. researchgate.net Studies involving isomers of this compound revealed that the specific placement of the ester functionality significantly influences the compound's performance. Furthermore, the ester group itself is considered essential for activity. researchgate.netnih.gov When the ester groups in this compound were replaced with other functional groups, such as carbonate or carbamate (B1207046) moieties, a decrease in enhancing potency was observed. researchgate.netnih.gov This suggests that the ester linkage is not merely a structural spacer but plays an active role in the mechanism of action. Comparisons with amide, ketone, and alkyl analogs have further solidified the importance of the ester for high activity. researchgate.netnih.gov

The carbamate polar head is another essential feature, directly contributing to the unique mechanism of this compound. researchgate.net The activity of the enhancer is pH-dependent, a characteristic linked to the stability of the carbamic acid salt structure. researchgate.netnih.gov

Table 1: Structure-Activity Relationship Summary for this compound and Analogues

Structural FeatureModificationEffect on ActivityReference
Hydrophobic ChainOptimal length (10-12 carbons), linearHigh activity researchgate.netmdpi.com
Branched or cyclic chainsNegative effect on activity researchgate.net
Connecting GroupEster (as in this compound)Essential for high activity researchgate.netnih.gov
Replacement with carbonate or carbamate groupsDecreased potency, potential change in mechanism researchgate.netnih.gov
Replacement with amide, ketone, or alkyl groupsLower activity compared to ester researchgate.netnih.gov
Polar Head GroupAmmonium (B1175870) CarbamateEssential for the dual mechanism of action researchgate.netnih.gov
Overall StructureVarying ester position (isomers)Activity is highly dependent on the position researchgate.net

Correlation of Specific Structural Motifs with Defined Molecular Interactions of this compound

The high efficacy of this compound stems from the synergistic action of its distinct structural motifs, each correlating with specific molecular interactions within the skin's primary barrier, the stratum corneum.

The Amphiphilic Nature : this compound is an amphiphilic molecule, possessing both a lipophilic part (the two dodecyl chains) and a polar head group (the ammonium carbamate). researchgate.netmdpi.com This dual characteristic is fundamental to its function, allowing it to interact with and disrupt the organized lipid bilayers of the stratum corneum, which are a major barrier to drug penetration. mdpi.com

The Lipophilic Chains : The two linear dodecyl (C12) chains are optimized for insertion between the hydrophobic acyl chains of the ceramides (B1148491) in the stratum corneum. researchgate.netmdpi.com This intercalation disrupts the highly ordered lipid packing, increasing the fluidity of the lipid bilayers. mdpi.comontosight.ai This disruption creates pathways for drug molecules to pass through more easily. The requirement for a 10-12 carbon chain length represents a balance, providing sufficient lipophilicity to partition into the stratum corneum lipids without being so long as to be retained excessively. researchgate.netmdpi.com

The Ester Group : The ester group is not only crucial for maintaining high activity but is also biodegradable. researchgate.netnih.gov Its flexibility is thought to be an important property. researchgate.net The replacement of the ester with a more rigid amide group, for instance, led to a marked decrease in or complete loss of activity, highlighting the need for a flexible carbonyl structure. researchgate.net

The Ammonium Carbamate Head : This unique polar head is the cornerstone of the compound's dual mechanism. researchgate.netnih.gov It is a salt formed by the reaction of an amino ester with carbon dioxide. researchgate.netresearchgate.net This structure is inherently unstable in the slightly acidic environment of the stratum corneum. researchgate.netresearchgate.net This instability is not a flaw but a key functional feature, initiating the decomposition that is central to its mechanism of action. researchgate.netnih.gov

Rational Design Principles for Modulating this compound's Biological Activity and Selectivity

The extensive SAR and SMR studies on this compound and its analogues have provided clear principles for the rational design of new transdermal permeation enhancers. The goal is to create novel molecules with potentially higher activity or improved properties by systematically modifying the this compound scaffold. researchgate.net

The primary design principles derived from this research include:

Maintaining Optimal Lipophilicity : The design of new analogues should retain the dual linear alkyl chains with a length of 10-12 carbons to ensure effective partitioning and disruption of the stratum corneum lipids. researchgate.netmdpi.com

Preserving the Ester Linkage : The ester group has been identified as essential for high potency. researchgate.netnih.gov Therefore, new designs should incorporate this feature, paying close attention to its position within the molecule, as this is known to heavily influence activity. researchgate.net

Harnessing the Dual-Action Polar Head : The ammonium carbamate group is responsible for the unique dual mechanism of action. researchgate.netnih.gov A key strategy in rational design is to retain this functional head or to develop novel polar heads that can replicate this pH-sensitive decomposition, releasing secondary active enhancers within the stratum corneum.

Ensuring Flexibility : The flexibility of the spacer connecting the lipophilic and polar moieties, particularly around the carbonyl group, is important for activity. researchgate.net Future designs should avoid introducing rigid structures that could hinder the necessary molecular interactions.

Hundreds of synthetic modifications to the this compound structure have been undertaken based on these principles, although many have been unsuccessful in improving upon the original compound's high activity. researchgate.netresearchgate.net These findings collectively underscore the highly optimized nature of the this compound structure and provide a stringent set of rules for the rational design of next-generation enhancers.

Elucidation of Structure-Mechanism Relationships Governing this compound Function

The function of this compound is governed by a sophisticated, dual mechanism of action that is a direct consequence of its structure. researchgate.netnih.gov This mechanism involves a two-step process that efficiently and temporarily reduces the barrier function of the skin.

The initial step involves the parent molecule, the ammonium carbamate salt of this compound. researchgate.netnih.gov As an amphiphilic compound, it penetrates the intercellular lipid matrix of the stratum corneum. nih.gov This first part of its activity is associated with its ammonium carbamate polar head. researchgate.netnih.gov

The second, crucial step is the decomposition of the parent molecule. researchgate.netnih.gov The stratum corneum has a naturally acidic pH. In this environment, the ammonium carbamate head of this compound is unstable and rapidly decomposes. researchgate.netnih.gov This decomposition reaction releases carbon dioxide and two molecules of the protonated amino ester, dodecyl 6-aminohexanoate (B3152083) (DDEAC). researchgate.netnih.gov

Crucially, the released DDEAC is also an active permeation enhancer. researchgate.net This means this compound acts as a pro-enhancer, delivering a secondary enhancer directly to the site of action. The parent carbamate salt initiates the increase in skin permeability, and the released DDEAC continues and broadens this effect. researchgate.net This dual effect is believed to be responsible for the compound's favorable properties and broad-spectrum activity. nih.gov The initial action of the parent molecule primarily influences drug permeation through lipidic pathways, whereas the released DDEAC is also capable of increasing the permeation of more hydrophilic drugs, which may prefer a polar pathway. nih.gov This structure-driven, dual-mechanism relationship explains the high efficacy of this compound across a wide range of drug molecules. researchgate.netnih.gov

Table 2: Enhancement Effect of this compound on Various Drugs

Model DrugEnhancement RatioReference
Theophyllineup to 55.6 researchgate.netresearchgate.net
Griseofulvin (B1672149)24 researchgate.netresearchgate.net
Clotrimazole7.7 researchgate.netresearchgate.net
Flobufen5.0 researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compound (T12)5-(dodecyloxycarbonyl)pentylammonium 5-(dodecyloxycarbonyl)pentylcarbamate
DDEACdodecyl 6-aminohexanoate
Theophylline1,3-dimethyl-7H-purine-2,6-dione
Clotrimazole1-[(2-chlorophenyl)(diphenyl)methyl]-1H-imidazole
Flobufen4-(2,4-difluorobiphenyl-4-yl)-4-oxobutanoic acid
Griseofulvin(2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione

Advanced Preclinical Biological Investigations of Transkarbam 12 Excluding Human Clinical Trials

In Vitro Pharmacological Profiling and Functional Characterization of Transkarbam 12

The in vitro evaluation of this compound has been crucial in determining its efficacy and mechanism of action before any in vivo testing. These studies utilize a range of cell-based and tissue models to characterize the compound's biological effects at a molecular and cellular level.

Cell-based assays are fundamental for the initial assessment of a compound's potential for skin irritation and cytotoxicity. For transdermal enhancers like this compound, these assays provide critical data on how the compound interacts with key skin cells, primarily keratinocytes and fibroblasts.

The cytotoxicity of this compound has been evaluated using immortalized human keratinocytes (HaCaT) and mouse fibroblasts (3T3), which are standard cell lines for dermatological testing. researchgate.netmdpi.com The primary method used is the MTT assay, a colorimetric test that measures cellular metabolic activity to determine cell viability. nih.govnih.gov In these studies, a compound's IC50 value—the concentration at which it causes a 50% decrease in cell viability—is determined. For this compound, the IC50 on HaCaT cells was found to be approximately 21 µM. mdpi.com This value is considered acceptable and is comparable to, or in some cases lower than, other known permeation enhancers, indicating a favorable preliminary toxicity profile. mdpi.com

While high-throughput screening (HTS) is a modern approach used to rapidly test large libraries of chemical compounds for permeation-enhancing activity, there is no direct evidence that this compound was discovered via this method. ontosight.aitandfonline.comresearchgate.net HTS methods for this purpose often rely on measuring changes in skin electrical properties as an indicator of barrier disruption. researchgate.net The development of this compound appears to have followed a more rational design approach, based on modifying acyclic analogs of the known enhancer Azone. researchgate.net

Cell LineAssay TypeEndpoint MeasuredReported Finding for T12Reference
HaCaT (Human Keratinocytes)MTT AssayCytotoxicity (IC50)IC50 value of 21 µM mdpi.com
3T3 (Mouse Fibroblasts)Viability AssayCytotoxicityAcceptable in vitro toxicity noted researchgate.net

To evaluate the efficacy of this compound in a more physiologically relevant context, organotypic and tissue culture models are employed. The most common model used in the study of this compound is the Franz diffusion cell, which utilizes ex vivo skin samples. researchgate.net This tissue culture method involves mounting a section of excised skin—often human or porcine—between a donor and a receptor chamber. researchgate.net The drug and enhancer formulation is applied to the outer surface (stratum corneum), and the amount of drug that permeates through the skin into the receptor fluid is measured over time. researchgate.net This technique has been instrumental in demonstrating the potent enhancing effect of this compound on a wide range of drugs, including theophylline, clotrimazole, and butorphanol. researchgate.nettandfonline.com

More advanced organotypic models, such as Reconstructed Human Epidermis (RHE), represent a higher level of biological complexity. researchgate.netgoogle.com These models, including commercial versions like SkinEthic™ and EpiSkin™, consist of human-derived keratinocytes cultured at an air-liquid interface to form a multilayered, differentiated epidermis that structurally and functionally mimics in vivo human epidermis. google.comnih.gov While specific studies applying this compound to RHE models have not been detailed in the available literature, these models are widely used to assess the irritation potential and barrier effects of topical compounds and would be a logical next step for advanced characterization. researchgate.netnih.gov They offer a reliable alternative to animal testing for predicting human skin responses. researchgate.net

Cell-Based Assays and High-Throughput Screening for this compound Efficacy

In Vivo Efficacy and Mechanistic Studies of this compound in Relevant Animal Models

In vivo studies in animal models are essential for confirming the efficacy and understanding the mechanistic action of this compound in a complete biological system. These studies primarily focus on skin permeation enhancement and local tolerance.

The selection of an appropriate animal model is critical for generating data that can be extrapolated to humans. For transdermal research, two models are predominantly used: rats and pigs.

Rat Model : Rats are frequently used for initial in vivo safety and irritation studies. researchgate.netresearchgate.net Research has shown that this compound exhibits low dermal irritation and no acute oral toxicity in rat models, confirming its favorable safety profile. researchgate.net

Porcine (Pig) Model : Porcine skin is considered a highly relevant model for predicting human skin absorption. researchgate.net Its anatomical and physiological properties, including epidermal thickness, follicular density, and permeability characteristics, are remarkably similar to human skin. For this reason, porcine skin is often used in in vitro Franz diffusion cell experiments to validate permeation data before or alongside human skin studies. researchgate.net The validation of the porcine model allows for more extensive preclinical research to be conducted. researchgate.net

Pharmacodynamic biomarkers are measurable indicators that show a biological response has occurred in response to a compound. For a transdermal enhancer like this compound, these biomarkers reflect its direct effect on the stratum corneum barrier.

The primary mechanism of this compound is the temporary disruption of the highly ordered intercellular lipid matrix of the stratum corneum. nih.gov This effect can be quantified using several validated biomarkers:

Stratum Corneum Lipid Order (FTIR Spectroscopy) : Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to probe the molecular organization of lipids. nih.gov A key pharmacodynamic biomarker is the position of the methylene (B1212753) symmetric stretching vibration (νsCH2) peak. In untreated, well-ordered skin, this peak is found around 2849-2850 cm⁻¹. nih.gov Treatment with an effective enhancer like this compound causes this peak to shift to a higher wavenumber (>2850 cm⁻¹), which indicates a fluidization or disordering of the lipid chains. nih.govresearchgate.net This spectral shift is a direct, quantifiable measure of the enhancer's target engagement and activity.

Transepidermal Water Loss (TEWL) : TEWL is a measure of the rate at which water evaporates from the skin surface. An increase in TEWL indicates that the skin's barrier function has been compromised. mdpi.comnih.gov For enhancers, a temporary and reversible increase in TEWL serves as a functional biomarker of its activity. mdpi.com

Skin Electrical Impedance : A decrease in skin electrical impedance is another functional biomarker that correlates with increased permeability of the skin barrier. nih.gov The reversibility of this effect is crucial, and studies on similar enhancers show that impedance returns to baseline after the compound is removed, indicating that the barrier disruption is not permanent. nih.gov

BiomarkerMethod of MeasurementIndication of T12 ActivityReference
Stratum Corneum Lipid FluidizationFTIR SpectroscopyShift of methylene symmetric stretching peak to >2850 cm⁻¹ nih.gov
Barrier Function DisruptionTransepidermal Water Loss (TEWL)Temporary and reversible increase in g·m⁻²·h⁻¹ mdpi.comnih.gov
Barrier Function DisruptionSkin Electrical ImpedanceTemporary and reversible decrease in impedance nih.gov

This compound is not a therapeutic agent for a specific disease but rather an adjuvant designed to overcome a physiological barrier. Therefore, its impact is on the "pathophysiology" of the stratum corneum barrier itself. The stratum corneum's primary function is to be impermeable, a state that this compound temporarily and reversibly alters.

The compound acts through a novel dual mechanism. researchgate.net First, the parent this compound salt, an ammonium (B1175870) carbamate (B1207046), penetrates the stratum corneum and interacts with the intercellular lipids. researchgate.netnih.gov This interaction disrupts the tightly packed lamellar structure of the lipids, increasing their fluidity. nih.gov Subsequently, this compound decomposes within the acidic environment of the stratum corneum, releasing carbon dioxide and two molecules of protonated dodecyl 6-aminohexanoate (B3152083) (DDEAC). researchgate.net This released DDEAC molecule is also an active enhancer, which continues to perturb the lipid barrier and broadens the scope of action, increasing the permeation of hydrophilic drugs that may use aqueous pore pathways. researchgate.net

Crucially, this impact on the skin's barrier integrity is achieved without causing significant extraction of lipids or denaturation of keratin (B1170402) proteins, which differentiates it from harsher chemical enhancers. nih.gov This targeted, reversible fluidization of the lipid matrix is the key impact of this compound on the skin's barrier pathophysiology, enabling the delivery of co-administered drugs.

Identification and Validation of Pharmacodynamic Biomarkers for this compound Activity

Investigation of Synergistic and Antagonistic Interactions of this compound with Other Research Compounds

Preclinical research into the interactions of this compound has primarily focused on its role as a transdermal permeation enhancer. These studies reveal a strong synergistic relationship with various active compounds, where this compound facilitates their delivery through the skin barrier. To date, published preclinical investigations have not documented antagonistic interactions with other research compounds.

The primary mechanism of this compound's synergistic action is its ability to reversibly decrease the barrier resistance of the stratum corneum, the outermost layer of the skin. It is hypothesized that Dodecyl-6-aminohexanoate (DDEAC), a precursor, reacts with carbon dioxide from the air to form this compound, a two-chain ammonium carbamate. researchgate.net This structure is believed to be responsible for its significant enhancing effect on the permeation of a wide range of drugs. researchgate.net

Detailed Research Findings on Synergistic Interactions

A pivotal preclinical study investigated the enhancing effect of this compound on the transdermal delivery of four distinct research compounds using a Franz diffusion cell model with human skin. The study demonstrated that this compound significantly increased the permeation of these compounds, which cover a range of physicochemical properties. researchgate.net

The synergistic effect was quantified by the enhancement ratio (ER), which is the ratio of the permeability coefficient of a drug in the presence of the enhancer to the permeability coefficient of the drug alone. The findings from this key in vitro study are summarized below. researchgate.net

Table 1: Synergistic Permeation Enhancement by this compound

Research CompoundEnhancement Ratio (ER)
Theophylline55.6
Clotrimazole7.7
Flobufen5.0
Griseofulvin (B1672149)24.0
This table is based on data from a study evaluating the effect of this compound on the transdermal permeation of various drugs. researchgate.net

The results indicate a potent synergistic interaction, particularly with theophylline, where this compound increased its skin permeation by a factor of over 55. researchgate.net The study also noted that the enhancing activity was pH-dependent, which further supports the crucial role of the carbamate structure in its mechanism of action. researchgate.net The research underscores this compound's potential as a biodegradable and effective permeation enhancer for a diverse array of therapeutic agents. researchgate.net

While these findings robustly support the synergistic capabilities of this compound, there is a notable absence of preclinical data regarding any antagonistic interactions. Further research would be necessary to explore the full spectrum of this compound's interactive properties with other compounds.

Cutting Edge Analytical and Characterization Methodologies for Transkarbam 12 Research

Development and Application of Advanced Analytical Techniques for Transkarbam 12

The detection and quantification of "this compound" and its related forms in various matrices demand highly sensitive and specific analytical techniques. Research has focused on enhancing existing methods and developing novel approaches to overcome the challenges associated with trace-level analysis.

Modern analytical chemistry offers a suite of powerful tools for the separation and detection of complex molecules. For a compound like "this compound," techniques that combine high-resolution separation with sensitive detection are paramount.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones for separating "this compound" from complex sample matrices. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. Reversed-phase columns, such as C18 and C8, are commonly employed, often with a mobile phase consisting of a water-acetonitrile or water-methanol gradient. The use of smaller particle sizes in UHPLC columns (typically <2 µm) allows for faster analysis times and improved resolution.

In the realm of spectroscopy, fluorescence spectroscopy has been adapted for the sensitive detection of carbamates. This often involves a derivatization step to attach a fluorophore to the molecule, significantly enhancing its detection signal. For instance, the reaction of carbamates with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can produce a highly fluorescent isoindole derivative, allowing for detection at very low concentrations.

Another innovative approach involves the use of quantum dots (QDs) as fluorescent probes. The fluorescence of certain QDs can be quenched in the presence of specific carbamates. This quenching effect can be measured and correlated to the concentration of the analyte, forming the basis of a highly sensitive detection method.

Table 1: Comparison of Chromatographic Techniques for "this compound" Analysis

Technique Typical Column Mobile Phase Example Advantages Limitations
HPLC C18, 5 µm particle size Water/Acetonitrile gradient Robust, widely available Longer run times, lower resolution than UHPLC
UHPLC C18, <2 µm particle size Water/Methanol gradient Fast analysis, high resolution, lower solvent consumption Higher backpressure, potential for blockages

| Gas Chromatography (GC) | Capillary column (e.g., DB-5ms) | Helium carrier gas | Excellent for volatile and thermally stable compounds | Requires derivatization for many carbamates, potential for thermal degradation |

Mass spectrometry (MS) is an indispensable tool for confirming the identity of "this compound" and for identifying its metabolites. When coupled with a separation technique like LC or GC, it provides a powerful platform for analysis.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In this technique, a precursor ion corresponding to the mass of "this compound" is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the elemental composition of "this compound" and its metabolites with very high accuracy. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Metabolite profiling studies employ these advanced MS techniques to identify the products of biotransformation. Common metabolic pathways for carbamates include hydrolysis, oxidation, and conjugation. For example, the ester linkage in a carbamate (B1207046) molecule is often a primary site for hydrolysis, leading to the formation of a carbamic acid and an alcohol. Subsequent phase II reactions might involve conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.

Table 2: Common Mass Spectrometry Techniques for "this compound" Research

Technique Ionization Source Mass Analyzer Key Application
LC-MS/MS Electrospray Ionization (ESI) Triple Quadrupole (QqQ) Targeted quantification, metabolite identification
GC-MS Electron Ionization (EI) Quadrupole Analysis of volatile metabolites, structural elucidation

| LC-HRMS | ESI | Orbitrap, TOF | Accurate mass measurement, elemental composition determination, untargeted screening |

Novel Chromatographic and Spectroscopic Approaches for this compound

In Situ and In Vivo Imaging Modalities for Tracking this compound Distribution and Interaction

Understanding where "this compound" accumulates in a biological system and how it interacts with its targets is critical. Imaging techniques provide spatial and temporal information that is not achievable with bulk analytical methods.

For in situ analysis at the cellular level, techniques like fluorescence microscopy can be employed if "this compound" is intrinsically fluorescent or can be labeled with a fluorescent tag. This allows for the visualization of its subcellular localization.

For in vivo imaging in whole organisms, more advanced modalities are required. Positron Emission Tomography (PET) is a powerful technique that can track the distribution of a radiolabeled version of "this compound." This involves synthesizing the molecule with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. The PET scanner detects the gamma rays produced by positron annihilation, allowing for the three-dimensional mapping of the compound's distribution over time.

Another emerging technique is Mass Spectrometry Imaging (MSI). In MSI, a laser is rastered across a thin tissue section, and a mass spectrum is acquired at each point. This allows for the label-free mapping of the distribution of "this compound" and its metabolites directly in the tissue, providing a detailed picture of its localization in different organs or even within specific regions of an organ.

Omics-Based (e.g., Transcriptomics, Proteomics, Metabolomics) Approaches to Elucidate Biological Responses to this compound

"Omics" technologies provide a global view of the biological changes that occur in response to exposure to a compound like "this compound." These approaches measure the abundance of thousands of molecules simultaneously, offering insights into the mechanisms of action and potential off-target effects.

Transcriptomics : This involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism. Using techniques like RNA sequencing (RNA-Seq), researchers can identify which genes are up- or down-regulated in response to "this compound" exposure. This can reveal the cellular pathways that are perturbed by the compound.

Proteomics : Proteomics is the large-scale study of proteins. Using techniques like two-dimensional gel electrophoresis or mass spectrometry-based methods (e.g., shotgun proteomics), researchers can identify changes in protein expression and post-translational modifications. This can provide a more direct link between "this compound" exposure and functional changes in the cell.

Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the global profile of endogenous metabolites using MS or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can identify metabolic pathways that are altered by "this compound." This can provide a snapshot of the physiological state of the organism in response to the compound.

Together, these omics approaches provide a comprehensive, systems-level understanding of the biological response to "this compound," complementing the more targeted analytical and imaging techniques.

Future Directions, Challenges, and Emerging Paradigms in Transkarbam 12 Research

Identification of Unexplored Research Avenues and Hypotheses for Transkarbam 12

This compound, a compound primarily recognized for its role as a transdermal permeation enhancer, presents several avenues for future research. researchgate.netnih.gov A key hypothesis is that its mechanism of action, which involves the disruption of the highly ordered structure of the stratum corneum, could be further elucidated to design even more effective and specific enhancers. The biodegradability of this compound, with a metabolization half-life of 31 minutes, suggests that investigations into its metabolic pathways could uncover new transient enhancers with controlled activity profiles. researchgate.netnih.gov

Further research could also explore the full spectrum of its enhancing capabilities across a wider range of drug molecules with diverse physicochemical properties. nih.gov While its effects on theophylline, clotrimazole, flobufen, and griseofulvin (B1672149) are documented, its potential to facilitate the delivery of biologics, such as peptides and nucleic acids, remains a significant unexplored area. nih.gov Another hypothesis is that the dual mechanism of action, linked to its ammonium (B1175870) carbamate (B1207046) polar head, could be fine-tuned by synthesizing analogs with varied polar and non-polar domains to optimize drug delivery. researchgate.netchemicke-listy.cz The pH-dependent activity of this compound also opens up research into its potential application in targeting specific microenvironments of the skin or other epithelial tissues. researchgate.netnih.gov

Theoretical Potential for Novel Applications of this compound in Scientific Research

Beyond its established role, the theoretical applications of this compound in scientific research are considerable. Its ability to reversibly alter membrane permeability could be harnessed as a tool in cell biology to study intracellular processes by facilitating the controlled entry of non-permeable substances into cells. This could be particularly valuable in studies involving gene delivery or the introduction of specific inhibitors or probes.

The unique properties of this compound could also be applied in the development of advanced in vitro models of the skin and other barrier tissues. cuni.czorcid.org By modulating the barrier function in these models, researchers could more accurately simulate various physiological and pathological conditions. Furthermore, the synthesis of ketone, amide, and alkane analogs of this compound suggests its potential as a scaffold for creating a library of compounds with graded permeation-enhancing activities, which would be invaluable for systematic studies of structure-activity relationships in transdermal drug delivery. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) holds significant promise for accelerating the discovery and optimization of this compound and its analogs. AI algorithms could be trained on existing data from this compound and other permeation enhancers to predict the efficacy of novel, unsynthesized compounds. This predictive capability could drastically reduce the time and resources spent on synthesizing and screening new molecules.

ML models could also be employed to analyze complex datasets from high-throughput screening assays, identifying subtle structure-activity relationships that may not be apparent through traditional analysis. ontosight.ai This could lead to the rational design of next-generation enhancers with improved potency and selectivity. Furthermore, AI could be used to optimize the formulation of drug products containing this compound, predicting the ideal concentration and vehicle composition for maximal therapeutic effect.

Translational Research Challenges and Opportunities for this compound (Pre-clinical to potential clinical translation, excluding clinical trial details)

The translation of this compound from pre-clinical research to potential clinical applications presents both challenges and opportunities. A primary challenge is the need for comprehensive long-term safety and toxicity studies to ensure its suitability for chronic use in humans. While it is reported to have low toxicity and dermal irritation, more extensive evaluation is required. researchgate.netnih.gov

Another challenge lies in scaling up the synthesis of this compound and its analogs for commercial production while maintaining purity and batch-to-batch consistency. The development of robust analytical methods, such as the HPLC and TLC techniques already explored, will be crucial for quality control. nih.govgoogle.com

Despite these challenges, significant opportunities exist. The biodegradability of this compound is a major advantage, potentially minimizing the risk of long-term accumulation in the body. researchgate.netnih.gov Its broad-spectrum enhancing activity for a variety of drugs could lead to the development of numerous new transdermal therapeutic systems for a wide range of medical conditions. nih.gov The potential for a dual mechanism of action also offers the opportunity to develop highly sophisticated and targeted drug delivery platforms. researchgate.netchemicke-listy.cz

Ethical Considerations in the Research and Development of this compound

The research and development of this compound must be guided by stringent ethical considerations. Ensuring the well-being of human subjects in any future clinical studies is paramount. This includes obtaining informed consent and minimizing any potential risks associated with its use.

Transparency in reporting research findings, both positive and negative, is essential to build a comprehensive and unbiased understanding of the compound's properties. As with any technology that enhances the delivery of active substances, there is a potential for misuse. Therefore, responsible stewardship of this technology is necessary to ensure it is used for legitimate therapeutic purposes. The development of this compound and its derivatives should also consider environmental impact, aiming for sustainable synthesis and biodegradable end-products.

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for evaluating Transkarbam 12’s efficacy as a transdermal permeation enhancer?

  • Methodological Answer : Experimental design should include controlled in vitro studies using validated skin models (e.g., porcine skin) and standardized drug molecules (e.g., theophylline) to ensure reproducibility. Blinding and randomization are critical to minimize bias, while sample size calculations should be based on power analysis to detect significant differences. Quantification methods (e.g., HPLC or Franz diffusion cell measurements) must be validated for precision. Include negative controls (e.g., untreated skin) and positive controls (e.g., established enhancers) to contextualize results .

Q. What standardized assays are recommended for assessing this compound’s permeation-enhancing activity?

  • Methodological Answer : Use Franz diffusion cells with ex vivo skin (e.g., porcine or human epidermis) to measure flux and lag time of model drugs. Pair this with spectroscopic or chromatographic techniques (e.g., HPLC-UV) for precise quantification. Include assays for skin integrity (e.g., transepidermal water loss) to evaluate safety. Reference protocols from peer-reviewed studies, such as those in Bioorganic & Medicinal Chemistry, to ensure methodological alignment .

Q. How should researchers report results from this compound experiments to ensure clarity and reproducibility?

  • Methodological Answer : Present data in non-redundant formats: use tables for raw numerical data (e.g., permeability coefficients) and graphs for trends (e.g., cumulative drug release over time). Explicitly state statistical tests (e.g., ANOVA with post-hoc analysis), effect sizes, and confidence intervals. Adhere to reporting guidelines such as those in Sutherland et al. (2013) for transparency in limitations and extrapolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported permeation enhancement data for this compound across studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies, such as differences in skin models (e.g., species-specific lipid composition), drug physicochemical properties, or formulation variables (e.g., concentration, pH). Apply meta-regression to isolate confounding factors. Critically evaluate study design flaws (e.g., lack of blinding, small sample sizes) using criteria from .

Q. What strategies are effective for optimizing this compound analogs (e.g., ketone, amide derivatives) to enhance stability or reduce irritation?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to systematically modify functional groups (e.g., replacing carbamate with ketone) and evaluate impacts on permeation efficacy and cytotoxicity. Employ computational modeling (e.g., molecular dynamics simulations of skin lipid disruption) to prioritize analogs for synthesis. Validate findings with in vitro cytotoxicity assays (e.g., MTT) and in vivo irritation models .

Q. How can researchers integrate contradictory findings about this compound’s mechanism of action into a unified model?

  • Methodological Answer : Apply dialectical analysis (per materialist dialectics) to identify the principal contradiction (e.g., "dual mechanism" hypotheses vs. single dominant pathway). Design experiments to test competing hypotheses, such as fluorescence microscopy to visualize skin lipid disruption or isotopic tracing to track enhancer metabolism. Synthesize results through iterative abductive reasoning, as described in .

Q. What understudied aspects of this compound warrant further investigation to address knowledge gaps?

  • Methodological Answer : Prioritize long-term stability studies under varying storage conditions (e.g., temperature, humidity) and combinatorial effects with other enhancers (e.g., synergistic action with iontophoresis). Use systematic reviews (Rule 1, ) to identify gaps, then design hypothesis-driven studies with multi-omic approaches (e.g., proteomic analysis of skin after treatment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.